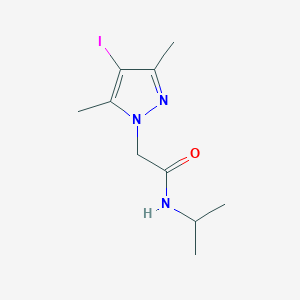
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 3 and 5 positions on the pyrazole ring. The isopropylacetamide moiety is attached to the nitrogen atom at position 1 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Iodination: The 4-position of the pyrazole ring can be iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetamide Formation: The iodinated pyrazole can then be reacted with isopropylamine and acetic anhydride to form the final product, 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of pyrazole derivatives on various biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The isopropylacetamide moiety may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: This compound has a similar pyrazole ring structure but with a propanoic acid moiety instead of an isopropylacetamide group.
2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid: This compound also has a similar pyrazole ring structure but with a succinic acid moiety.
Uniqueness
The uniqueness of 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylacetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the isopropylacetamide group may enhance its solubility, stability, and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C10H16IN3O |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H16IN3O/c1-6(2)12-9(15)5-14-8(4)10(11)7(3)13-14/h6H,5H2,1-4H3,(H,12,15) |
InChI Key |
FOSZCYOLKOKIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















